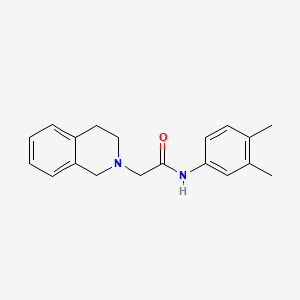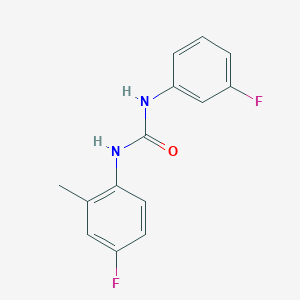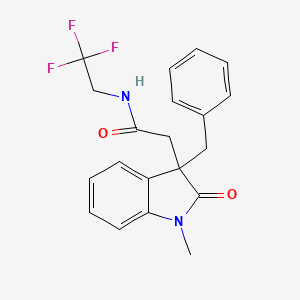![molecular formula C17H15ClN2O2 B5328166 3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5328166.png)
3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activities by modulating various cellular pathways. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
Studies have shown that this compound exhibits diverse biochemical and physiological effects. In vitro studies have demonstrated that this compound possesses potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus. Furthermore, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins.
実験室実験の利点と制限
One of the major advantages of 3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole is its diverse biological activities, which make it a promising candidate for various applications. Furthermore, this compound is relatively easy to synthesize, and the yield is satisfactory. However, one of the limitations of this compound is its poor solubility in water, which can hinder its use in biological assays. Additionally, the mechanism of action of this compound is not fully understood, which can limit its potential applications.
将来の方向性
There are several future directions for the research on 3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole. One of the potential areas of research is the development of analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, this compound can be evaluated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Finally, this compound can be investigated for its potential use as a ligand for metal complexes, which can have applications in catalysis and materials science.
合成法
The synthesis of 3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide and 4-methoxybenzylidene-2-phenylethanone in the presence of acetic anhydride and pyridine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The yield of the product is around 70%, and the purity can be enhanced by recrystallization.
科学的研究の応用
3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer, anti-inflammatory, and antimicrobial activities. In the field of materials science, it has been investigated for its optical and electronic properties. Furthermore, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-21-15-9-2-12(3-10-15)4-11-16-19-17(20-22-16)13-5-7-14(18)8-6-13/h2-3,5-10H,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHFCJFDCMBXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(ethoxycarbonyl)phenyl]phosphinic acid](/img/structure/B5328087.png)
![2,4-dimethoxy-6-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine](/img/structure/B5328095.png)




![N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5328126.png)

![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5328143.png)
![5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}-N-(tetrahydrofuran-3-ylmethyl)pyridin-2-amine](/img/structure/B5328145.png)

![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5328162.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5328165.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5328181.png)